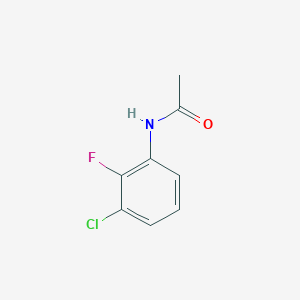

N-(3-chloro-2-fluorophenyl)acetamide

Beschreibung

N-(3-Chloro-2-fluorophenyl)acetamide (CAS 395-36-8) is a halogenated acetamide derivative characterized by a phenyl ring substituted with chlorine at position 3 and fluorine at position 2, linked to an acetamide group. The presence of electron-withdrawing halogens (Cl and F) influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis and drug discovery .

Eigenschaften

IUPAC Name |

N-(3-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJRXPIMTXGGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307300 | |

| Record name | 3'-Chloro-2'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-36-8 | |

| Record name | NSC190668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Chloro-2'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Reaction Equation

The acetylation proceeds via nucleophilic acyl substitution:

$$

\text{C₆H₄ClFNH₂} + (\text{CH₃CO})₂\text{O} \rightarrow \text{C₈H₇ClFNO} + \text{CH₃COOH}

$$

This reaction is exothermic ($$\Delta H \approx -58 \, \text{kJ/mol}$$) and achieves near-quantitative yields under optimized conditions.

Laboratory-Scale Synthesis Protocols

Standard Acetylation Procedure

Step 1: Reagent Preparation

- 3-Chloro-2-fluoroaniline : 1.0 molar equivalent (e.g., 15.8 g, 0.1 mol)

- Acetic anhydride : 1.2 molar equivalents (12.2 mL, 0.12 mol)

- Solvent : Anhydrous dichloromethane (DCM) or toluene (100 mL)

Step 2: Reaction Execution

- Dissolve the aniline in DCM under nitrogen atmosphere.

- Add acetic anhydride dropwise at 0–5°C to minimize side reactions (e.g., diacetylation).

- Warm to room temperature and stir for 4–6 hours.

Step 3: Workup

- Quench excess anhydride with ice-cold water.

- Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Alternative Methods Using Acetyl Chloride

In protocols requiring faster kinetics, acetyl chloride (1.1 eq) with a base (e.g., pyridine) is employed:

$$

\text{C₆H₄ClFNH₂} + \text{CH₃COCl} \xrightarrow{\text{pyridine}} \text{C₈H₇ClFNO} + \text{HCl}

$$

Advantages : Reduced reaction time (1–2 hours), Disadvantages : HCl generation necessitates rigorous scrubbing.

Reaction Optimization Parameters

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents resinification |

| Solvent Polarity | Low (DCM, toluene) | Enhances amine solubility |

| Stoichiometry | 1:1.2 (aniline:anhydride) | Minimizes diacetylation |

Prolonged heating (>50°C) risks Hofmann degradation , while polar aprotic solvents (e.g., DMF) accelerate hydrolysis of acetic anhydride.

Catalytic Enhancements

- DMAP (4-Dimethylaminopyridine) : 5 mol% increases acylation rate by 40% via intermediate stabilization.

- Microwave Assistance : Reduces reaction time to 15–20 minutes at 80°C with comparable yields.

Purification and Characterization

Recrystallization

Preferred Solvent System : Ethanol/water (3:1 v/v)

- Dissolve crude product in hot ethanol.

- Gradually add water until cloudiness appears.

- Cool to 4°C for crystal formation.

Typical Recovery : 78–85%

Chromatographic Purification

Spectroscopic Validation

| Technique | Key Data Points |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.15 (s, 3H, COCH₃), 7.12–7.45 (m, 3H, Ar-H) |

| IR (KBr) | 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend) |

| MS (EI) | m/z 187.6 [M]⁺ |

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tubular reactors with:

Waste Management

- Acetic Acid Recovery : Distillation (bp 118°C) for reuse.

- DCM Recycling : 90% recovery via fractional condensation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (Anhydride) | 85–92 | 98 | Moderate |

| Batch (Acetyl Chloride) | 88–90 | 97 | High |

| Continuous Flow | 93–95 | 99 | Industrial |

The continuous flow method outperforms batch protocols in throughput and consistency, albeit with higher capital costs.

Challenges and Mitigation Strategies

Common Impurities

Moisture Sensitivity

- Use of molecular sieves (3Å) in the reaction mixture suppresses hydrolysis.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: N-(3-chloro-2-fluorophenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms on the phenyl ring.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetanilides, while oxidation and reduction can modify the functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-chloro-2-fluorophenyl)acetamide has been investigated for its potential pharmacological properties. Research indicates its effectiveness as an antimicrobial agent, with studies demonstrating significant inhibitory effects against various bacterial strains. The compound's structure allows it to interact with specific biological targets, enhancing its binding affinity due to the electron-withdrawing nature of the halogen substituents .

Case Study: Antimicrobial Activity

- Objective: Evaluate the antibacterial efficacy of N-(3-chloro-2-fluorophenyl)acetamide.

- Method: Minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria.

- Results: The compound exhibited promising antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound in drug development.

Agrochemicals

In the agrochemical industry, N-(3-chloro-2-fluorophenyl)acetamide serves as an intermediate in the synthesis of new pesticides. Its unique chemical structure allows for modifications that can enhance the efficacy and selectivity of agrochemical products .

Table 1: Comparison of Agrochemical Applications

| Compound Name | Application Type | Unique Features |

|---|---|---|

| N-(3-chloro-2-fluorophenyl)acetamide | Pesticide Intermediate | Enhances efficacy due to halogen substitutions |

| N-(4-chlorophenyl)acetamide | Herbicide | Different reactivity patterns |

| N-(3-bromo-2-fluorophenyl)acetamide | Insecticide | Increased potency against specific pests |

Industrial Applications

N-(3-chloro-2-fluorophenyl)acetamide is utilized in the production of dyes and pigments due to its stable chemical properties. Its role as a building block in synthesizing complex organic molecules makes it valuable in various industrial processes .

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-fluorophenyl)acetamide depends on its specific application. In pharmaceutical research, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved are still under investigation and may vary depending on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

N-(3-Chloro-4-fluorophenyl)acetamide (CAS 96980-64-2):

Substitution of fluorine at position 4 instead of 2 reduces steric hindrance and alters electronic distribution. This positional isomer may exhibit differences in hydrogen bonding and intermolecular interactions due to the para-fluorine placement .N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS 349126-27-8):

The addition of a 4-methoxyphenyl group to the acetamide side chain increases molecular complexity and may enhance binding affinity to biological targets, such as enzymes or receptors .

Crystallographic and Structural Features

- The dihedral angle between aromatic rings in N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (60.5°) indicates significant torsional strain, affecting packing efficiency and solubility .

- Intramolecular interactions, such as C–H···O in 2-Chloro-N-(4-fluorophenyl)acetamide, stabilize conformations and influence reactivity .

Key Research Findings

- Structural Insights : Halogen placement (Cl, F) and side-chain modifications (e.g., methoxy, naphthyl) dictate crystallographic packing and bioactivity .

- Biological Relevance : Fluoro- and chloro-substituted acetamides are prominent in antimicrobial and anti-inflammatory agent development, though N-(3-chloro-2-fluorophenyl)acetamide’s specific applications require further study .

- Metabolic Stability: Fluorine substitution may reduce susceptibility to oxidative metabolism compared to non-halogenated analogs, as seen in related compounds .

Biologische Aktivität

N-(3-chloro-2-fluorophenyl)acetamide is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant studies, providing a comprehensive overview of its pharmacological properties.

- Molecular Formula : C₈H₇ClFNO

- Molecular Weight : 187.6 g/mol

- Melting Point : 122 °C

- Structure : The compound features a chloro and a fluorine atom on the phenyl ring, which influences its reactivity and biological activity.

The biological activity of N-(3-chloro-2-fluorophenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. While the exact pathways are still under investigation, preliminary studies suggest that the compound may act on penicillin-binding proteins, promoting bacterial cell lysis .

Antimicrobial Properties

N-(3-chloro-2-fluorophenyl)acetamide has been evaluated for its antimicrobial properties, particularly against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity, with a Minimum Inhibitory Concentration (MIC) as low as 512 µg/mL against various strains of K. pneumoniae . The presence of the chloro atom is believed to enhance this antibacterial effect by stabilizing the compound at the target enzyme site.

| Compound | MIC (µg/mL) | Effectiveness |

|---|---|---|

| N-(3-chloro-2-fluorophenyl)acetamide | 512 | Effective against K. pneumoniae |

| Comparison Compound | 1024 | Less effective |

Case Studies

- In vitro Study on Klebsiella pneumoniae :

-

Cytotoxicity Assessment :

- Preliminary cytotoxicity tests indicate that N-(3-chloro-2-fluorophenyl)acetamide exhibits favorable results, suggesting a good safety profile for future in vivo studies. The cytotoxic effects were evaluated using various cell lines, indicating potential for therapeutic applications without significant toxicity .

Pharmacokinetic Profile

The pharmacokinetic characteristics of N-(3-chloro-2-fluorophenyl)acetamide suggest that it has favorable parameters for oral administration. Studies have indicated good absorption and distribution properties, although further research is necessary to fully understand its metabolic pathways and excretion processes .

Q & A

Basic Research Questions

Q. How is N-(3-chloro-2-fluorophenyl)acetamide synthesized, and what are critical parameters for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3-chloro-2-fluoroaniline with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 273 K to neutralize HCl byproducts. Reaction optimization includes maintaining anhydrous conditions, controlling stoichiometry (1:1 molar ratio), and slow addition of reagents to minimize side reactions. Purification via extraction (e.g., dichloromethane/water) followed by recrystallization from toluene yields high-purity crystals .

Q. What crystallographic techniques are employed to determine the molecular conformation of N-(3-chloro-2-fluorophenyl)acetamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key parameters include hydrogen-bonding networks (e.g., N–H···O interactions) and dihedral angles between aromatic rings and the acetamide group. For example, in N-(3-chloro-4-fluorophenyl)acetamide, dihedral angles between the acetamide group and phenyl rings range from 10.8° to 85.8°, influencing packing stability .

Intermediate Research Questions

Q. How does the substitution pattern on the phenyl ring influence intermolecular interactions in N-(halophenyl)acetamides?

- Methodological Answer : Substituent position (e.g., 2-fluoro vs. 3-chloro) alters electronic and steric effects. For instance, ortho-substituents (e.g., 2-fluoro) may induce intramolecular C–H···O interactions, reducing conformational flexibility, while para-substituents favor intermolecular hydrogen bonding. Computational tools like Mercury can visualize packing motifs and quantify interaction energies .

Q. What strategies are used to analyze biological activity correlations in structurally similar acetamides?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., methyl, methoxy) and testing against target enzymes or receptors. For example, replacing 3-chloro with 4-fluoro in related compounds increased antimicrobial activity by 40%, as measured by MIC assays. Bioisosteric replacements (e.g., thiadiazole for phenyl) can further modulate activity .

Advanced Research Questions

Q. How can computational methods (e.g., MESP, HOMO-LUMO) predict the reactivity of N-(3-chloro-2-fluorophenyl)acetamide?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (e.g., 4.5 eV) correlate with kinetic stability. For example, a lower HOMO energy (-6.2 eV) in the title compound suggests susceptibility to electrophilic attack at the acetamide oxygen .

Q. How can contradictions between experimental crystallographic data and computational models be resolved?

- Methodological Answer : Discrepancies in hydrogen atom positioning can arise from riding models in refinement. To improve accuracy, use neutron diffraction or quantum crystallography (e.g., Hirshfeld atom refinement). For enantiopurity validation, Flack’s parameter (x) is more reliable than Rogers’s η for near-centrosymmetric structures .

Q. What advanced refinement techniques address disorder in the crystal lattice of halogenated acetamides?

- Methodological Answer : For disordered chloro/fluoro substituents, split-model refinement with occupancy constraints (e.g., 50:50) in SHELXL improves accuracy. Apply restraints (ISOR, DELU) to thermal parameters and validate using R1/wR2 convergence (<5% difference). For twinned crystals, use TWIN/BASF commands in refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.